molecular formula C11H10BrNO B3139060 5-Bromo-6-methoxy-2-methylquinoline CAS No. 475682-39-4

5-Bromo-6-methoxy-2-methylquinoline

Cat. No.: B3139060
CAS No.: 475682-39-4
M. Wt: 252.11 g/mol
InChI Key: UPDXSQFEBOHETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methoxy-2-methylquinoline: is a halogenated heterocyclic compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom, a methoxy group, and a methyl group attached to a quinoline ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-6-methoxy-2-methylquinoline typically involves the bromination of 6-methoxy-2-methylquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as acetonitrile at low temperatures (0-3°C) to control the reaction rate and ensure selective bromination .

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-6-methoxy-2-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed:

    Substituted Quinoline Derivatives: Formed through substitution reactions.

    Coupled Products: Formed through coupling reactions with various boron reagents.

Scientific Research Applications

5-Bromo-6-methoxy-2-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Uniqueness:

5-Bromo-6-methoxy-2-methylquinoline is unique due to the presence of both a bromine atom and a methoxy group on the quinoline ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

5-bromo-6-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-8-9(13-7)5-6-10(14-2)11(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDXSQFEBOHETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475682-39-4
Record name 475682-39-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-2-methylquinoline (177 g, 1.02 mol) in acetonitrile (1.77 L) was cooled to 0-3° C. followed by portion-wise addition of N-bromo-succinimide (200 g, 1.12 mol) over a period of 30 minutes while maintaining the same temperature. The resulted brown slurry was warmed to ambient temperature and stirred for an additional 6 hours. The reaction was then quenched by a 10% NaHSO3 solution (211 mL). The reaction mixture was concentrated to a volume of 600 mL then slowly poured into 0.1 N NaOH (2.5 L). The slurry (pH=9) was stirred at room temperature for 1 hour then filtered, washed with water (2×1 L) and dried in a vacuum oven to give 253 g (98.6%) of the title compound as a brown solid. Rf=0.39 (3:7) ethyl acetate:heptane; 1H NMR (DMSO) δ 8.30 (d, J=6.5 Hz, 1H), 7.98 (d, J=6.9 Hz, 1H), 7.70 (d, J=7.0 Hz, 1H), 7.47 (d, J=6.5 Hz, 1H), 4.02 (s, 3H), 2.66 (s, 3H);
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
1.77 L
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Yield
98.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-methoxy-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-methoxy-2-methylquinoline
Reactant of Route 3
5-Bromo-6-methoxy-2-methylquinoline
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-methoxy-2-methylquinoline
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-methoxy-2-methylquinoline
Reactant of Route 6
Reactant of Route 6
5-Bromo-6-methoxy-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.